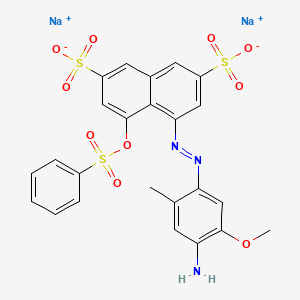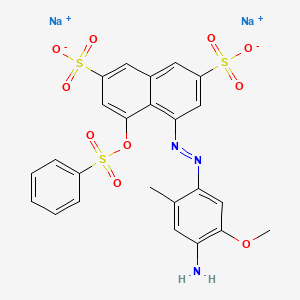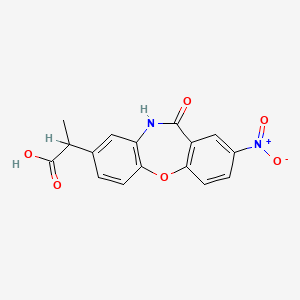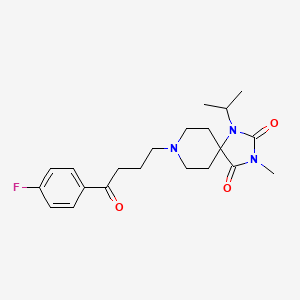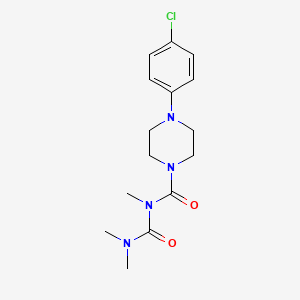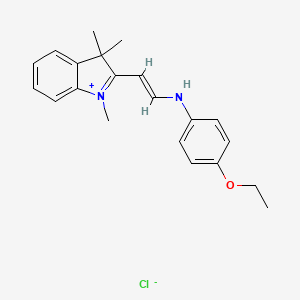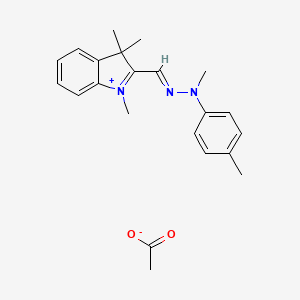
3H-Indolium, 1,3,3-trimethyl-2-((methyl(4-methylphenyl)hydrazono)methyl)-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 281-431-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of EINECS 281-431-3 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions. For instance, the compound can be synthesized through a series of steps involving deprotonation, silylation, and coupling reactions . The reaction conditions typically involve the use of non-nucleophilic bases, coupling agents, and specific additives to achieve the desired product.
Industrial Production Methods: Industrial production of EINECS 281-431-3 often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as crystallization and interface engineering to enhance the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: EINECS 281-431-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound to its lower oxidation state.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to replace specific functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce lower oxidation state compounds.
Scientific Research Applications
EINECS 281-431-3 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various complex molecules.
Biology: Employed in biochemical assays and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Mechanism of Action
The mechanism of action of EINECS 281-431-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can activate or inhibit specific biochemical pathways, resulting in the desired biological or chemical outcome .
Comparison with Similar Compounds
EINECS 203-770-8 (Amyl Nitrite): Known for its use as a vasodilator and in the treatment of certain medical conditions.
EINECS 234-985-5 (Bismuth Tetroxide): Utilized in various industrial applications, including as a pigment and in the production of ceramics.
EINECS 239-934-0 (Mercurous Oxide): Employed in the manufacture of batteries and as a reagent in chemical synthesis.
Uniqueness: EINECS 281-431-3 stands out due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its versatility and effectiveness in various scientific and industrial processes highlight its uniqueness compared to similar compounds.
Properties
CAS No. |
83949-71-7 |
|---|---|
Molecular Formula |
C20H24N3.C2H3O2 C22H27N3O2 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;acetate |
InChI |
InChI=1S/C20H24N3.C2H4O2/c1-15-10-12-16(13-11-15)23(5)21-14-19-20(2,3)17-8-6-7-9-18(17)22(19)4;1-2(3)4/h6-14H,1-5H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
SAHUHQOIHAFYOP-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)N(C)/N=C/C2=[N+](C3=CC=CC=C3C2(C)C)C.CC(=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)N=CC2=[N+](C3=CC=CC=C3C2(C)C)C.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


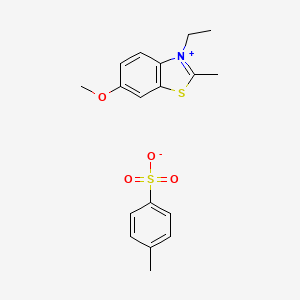
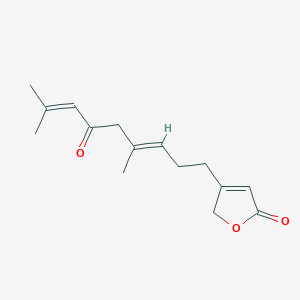
![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
